molecular formula C16H18F2N2O4S B2728626 N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide CAS No. 2034290-41-8

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B2728626
CAS No.: 2034290-41-8
M. Wt: 372.39
InChI Key: XFGUSOQQQNVZGV-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with two fluorine atoms, a pyrrolidinone moiety, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with fluorine substitutions. This can be achieved through halogenation reactions using fluorinating agents such as diethylaminosulfur trifluoride. The subsequent steps involve the formation of the pyrrolidinone ring and the sulfonamide group, which can be synthesized through amide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
  • N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide stands out due to its dual fluorine substitutions on the cyclohexyl ring, which can enhance its stability and reactivity compared to similar compounds. This unique feature makes it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O4S/c17-16(18)9-7-11(8-10-16)19-25(23,24)13-3-1-12(2-4-13)20-14(21)5-6-15(20)22/h1-4,11,19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGUSOQQQNVZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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